3-Amino-6-fluoro-quinolin-4-ol

Beschreibung

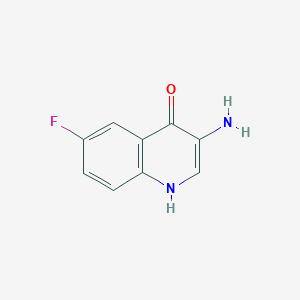

3-Amino-6-fluoro-quinolin-4-ol is a quinoline derivative featuring a hydroxyl group at position 4, an amino group at position 3, and a fluorine atom at position 6 (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Molecular Formula: C₉H₆FN₂O

Molecular Weight: 177.16 g/mol (calculated)

Key Features:

- Planar quinoline core with π-conjugation.

- Electron-withdrawing fluorine and hydroxyl groups.

- Nucleophilic amino group for derivatization.

Eigenschaften

IUPAC Name |

3-amino-6-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQHXRGEYKSKND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CN2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650625 | |

| Record name | 3-Amino-6-fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866472-96-0 | |

| Record name | 3-Amino-6-fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

6-Chloro-2-(trifluoromethyl)quinolin-4-ol

- Structure : Cl at position 6, CF₃ at position 2, OH at position 4 .

- Molecular Formula: C₁₀H₅ClF₃NO

- Molecular Weight : 247.6 g/mol .

- Key Differences: Chlorine (Cl) vs. Trifluoromethyl (CF₃) at position 2 introduces strong electron-withdrawing effects, altering reactivity compared to the amino group in the target compound.

- Applications : Used in coordination chemistry due to its polar substituents .

6-Chloro-3-(4-fluorobenzenesulfonyl)quinolin-4-ol

- Structure : Cl at position 6, 4-fluorobenzenesulfonyl at position 3, OH at position 4 .

- Molecular Formula: C₁₅H₁₀ClFNO₃S

- Key Differences: Sulfonyl group at position 3 increases steric hindrance and acidity compared to the amino group.

- Applications : Likely explored as a sulfonamide-based protease inhibitor .

6-Fluoro-2-methylquinolin-4-amine

- Structure : F at position 6, methyl at position 2, NH₂ at position 4 .

- Molecular Formula : C₁₀H₉FN₂

- Molecular Weight : 176.19 g/mol .

- Key Differences: Methyl group at position 2 enhances hydrophobicity. Amino group at position 4 (vs. hydroxyl in the target) reduces hydrogen-bonding capacity but increases basicity.

- Applications: Potential intermediate in antimalarial drug synthesis .

3-Amino-6-chloro-1-methyl-4-phenylquinolin-2-ol

- Structure : NH₂ at position 3, Cl at position 6, phenyl at position 4, OH at position 2, and methyl at position 1 .

- Molecular Formula : C₁₆H₁₂ClN₂O

- Key Differences :

- Phenyl group at position 4 introduces steric bulk and π-π interactions.

- Methyl at position 1 restricts conformational flexibility.

- Applications : Studied for kinase inhibition due to its planar aromatic system .

Physical-Chemical Properties

*LogP values estimated using fragment-based methods.

Key Observations :

- Fluorine at position 6 generally lowers LogP compared to chlorine.

- Hydroxyl groups reduce solubility in non-polar solvents but enhance crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.